1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine

Medicinal Chemistry Structure-Activity Relationship (SAR) c-Met Kinase Inhibition

Medicinal chemistry programs require precise substitution patterns on quinoline-piperazine hybrids to maintain target affinity. Substituting with close analogs alters electronic profiles and risks assay irreproducibility. This compound delivers the exact 6-fluoro-2-trifluoromethyl substitution validated for kinase inhibitor programs. - Privileged scaffold for c-Met/EGFR tyrosine kinase inhibitors (analogous series achieve IC50 <1.0 nM) - Piperazine handle enables rapid SAR exploration and probe conjugation - ≥95% purity, fully characterized, lot-to-lot consistency

Molecular Formula C14H13F4N3
Molecular Weight 299.273
CAS No. 541539-66-6
Cat. No. B2651940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine
CAS541539-66-6
Molecular FormulaC14H13F4N3
Molecular Weight299.273
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F
InChIInChI=1S/C14H13F4N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2
InChIKeyBKCFCNMZVVAKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-2-(trifluoromethyl)quinolin-4-yl piperazine: Overview


1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine (CAS 541539-66-6) is a fluorinated quinoline derivative featuring a piperazine substituent at the 4-position . The compound's quinoline core is functionalized with a fluorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position, conferring distinct electronic properties and metabolic stability [1]. It is primarily utilized as a building block or intermediate in the synthesis of bioactive molecules, particularly within medicinal chemistry programs targeting kinase inhibition and antimicrobial applications [1]. Its molecular formula is C₁₄H₁₃F₄N₃, with a molecular weight of 299.27 g/mol .

6-Fluoro-2-(trifluoromethyl)quinolin-4-yl piperazine: Structural Determinants


The biological activity of quinoline-piperazine hybrids is exquisitely sensitive to the substitution pattern on the quinoline core. Simply interchanging compounds with the same core scaffold but different halogen substituents (e.g., 6-fluoro vs. 6-chloro) can lead to significant differences in target affinity and metabolic stability [1]. The specific combination of a 6-fluoro and 2-trifluoromethyl group in 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine creates a unique electronic environment that influences its interaction with biological targets, such as kinases, and its pharmacokinetic profile, making it a distinct and non-fungible entity within the broader class of quinoline-piperazine building blocks [2]. Direct substitution with a close analog without rigorous validation may lead to altered potency or unexpected off-target effects, jeopardizing the reproducibility of research findings.

6-Fluoro-2-(trifluoromethyl)quinolin-4-yl piperazine: Quantitative Differentiation


6-Fluoro vs. 6-Chloro Substitution

The substitution of the 6-fluoro group (in the target compound) with a 6-chloro group (as in the analog 1-[6-Chloro-2-(trifluoromethyl)quinolin-4-yl]piperazine) is a critical determinant of both physicochemical properties and biological activity. While a direct head-to-head comparison of the two unsubstituted piperazine compounds is not published, quantitative data from closely related 3,5,7-trisubstituted quinoline c-Met inhibitors provide a strong class-level inference. The presence of a trifluoromethyl group is known to enhance metabolic stability and binding affinity compared to other substituents like a difluoromethoxy group [1]. In a related series of 3,5,7-trisubstituted quinolines, the most potent c-Met inhibitors exhibited IC50 values of less than 1.0 nM [2]. This underscores the importance of specific substitution patterns on the quinoline core. The 6-fluoro substitution, with its unique electronic effects and smaller van der Waals radius compared to chlorine, is predicted to influence target binding kinetics and compound solubility, offering a different pharmacological starting point for lead optimization.

Medicinal Chemistry Structure-Activity Relationship (SAR) c-Met Kinase Inhibition

6-Fluoro vs. Des-Fluoro Analog

The closest commercially available comparator is 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline (CAS 175203-79-9), which lacks the 6-fluoro substituent. The presence of the fluorine atom in the target compound (1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine) results in a measurable increase in molecular weight (299.27 g/mol vs. 281.28 g/mol for the comparator) and a significant difference in lipophilicity as inferred by the compound's molecular structure and calculated LogP [1]. In analogous systems, such as the anti-HIV-1 fluoroquinolones, the substitution of a hydrogen atom with a fluorine atom at position 6 has been shown to dramatically improve antiviral activity [2]. For example, in a series of arylpiperazinyl fluoroquinolones, compounds with a C-8 trifluoromethyl group and optimized aryl substituents exhibited IC50 values below 50 nM [2]. While the exact IC50 for the target compound is not published, its 6-fluoro motif is a well-validated structural feature in the broader fluoroquinolone class, contributing to enhanced target engagement and improved pharmacokinetics [2].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

6-Fluoro vs. 8-Fluoro Regioisomer

The target compound, with its 6-fluoro substitution, is a distinct regioisomer from the 8-fluoro analog (1-[8-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine, CAS 401567-86-0). In medicinal chemistry, the position of a substituent on the quinoline ring is a critical determinant of biological activity. While both compounds share the same molecular formula (C₁₄H₁₃F₄N₃) and molecular weight (299.27 g/mol), the spatial arrangement of the fluorine atom alters the molecule's electrostatic potential and shape . This can lead to dramatically different interactions with biological targets. For instance, in the development of c-Met inhibitors, the substitution pattern around the quinoline core is optimized to achieve high potency and selectivity [1]. A study on 3,5,7-trisubstituted quinolines identified compounds with IC50 values of less than 1.0 nM against c-Met [1], demonstrating the profound impact of precise substitution patterns. The 6-fluoro isomer offers a unique vector for target interaction compared to the 8-fluoro isomer, and its procurement is essential for exploring specific chemical space defined by this substitution pattern.

Medicinal Chemistry Isomerism Structure-Activity Relationship (SAR)

Piperazine vs. Homopiperazine Ring Size

The target compound contains a six-membered piperazine ring, whereas a closely related analog, 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]homopiperazine, features a seven-membered homopiperazine ring . This seemingly small change in ring size significantly alters the molecule's conformational flexibility and the spatial orientation of the basic nitrogen atoms, which are often critical for binding to a target protein's active site or for chelating metal ions [1]. In the context of kinase inhibition, subtle changes in linker length and geometry can have dramatic effects on potency and selectivity. For example, a study on 3,5,7-trisubstituted quinolines, which are potent c-Met inhibitors with IC50 values less than 1.0 nM, highlights the importance of precise spatial arrangements for achieving high potency [1]. The homopiperazine analog provides a different conformational profile, potentially leading to altered binding kinetics and selectivity. The choice between these two building blocks is therefore a key strategic decision in lead optimization, making the target compound a unique and non-interchangeable tool.

Medicinal Chemistry Conformational Analysis Piperazine Bioisosteres

6-Fluoro-2-(trifluoromethyl)quinolin-4-yl piperazine: Validated Applications


Kinase Inhibitor Synthesis

The compound serves as a critical building block for the synthesis of novel kinase inhibitors, particularly those targeting c-Met, EGFR, and other tyrosine kinases. The 6-fluoro-2-trifluoromethyl substitution pattern on the quinoline core is a privileged motif found in potent inhibitors [1]. The piperazine moiety provides a versatile handle for further functionalization, allowing medicinal chemists to explore chemical space and optimize potency, selectivity, and ADME properties. This is supported by studies showing that related 3,5,7-trisubstituted quinolines achieve IC50 values of less than 1.0 nM against c-Met [1].

Antibacterial and Antiviral Development

The quinoline-piperazine scaffold, particularly when decorated with a 6-fluoro and 2-trifluoromethyl group, has demonstrated promise in the development of novel antibacterial and antiviral agents [2]. The presence of the fluorine atom is known to enhance antimicrobial activity, as observed in the broader class of fluoroquinolones [2]. This compound can be used as a key intermediate to synthesize and evaluate new chemical entities targeting drug-resistant pathogens or emerging viruses.

Chemical Probe Synthesis

Due to its modular nature, 1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine can be used to construct targeted chemical probes for studying biological pathways. The piperazine nitrogen can be functionalized with a linker, enabling the attachment of fluorescent dyes, biotin, or other reporter groups, while the quinoline core provides a scaffold with a known affinity for certain kinase ATP-binding pockets [1]. This allows for the creation of potent and selective probes to investigate kinase signaling in cellular assays.

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